molecular formula C16H25NO2 B262230 N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine

Cat. No. B262230
M. Wt: 263.37 g/mol
InChI Key: VCDXKLBQHHSRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine, commonly known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid analgesics, CR845 does not produce the side effects of respiratory depression, constipation, or addiction.

Mechanism of Action

CR845 acts as a selective agonist for the kappa-opioid receptor (KOR), which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of KOR by CR845 leads to the inhibition of pain signaling pathways, resulting in analgesia. Unlike traditional opioid analgesics, which activate both the mu-opioid receptor (MOR) and KOR, CR845 selectively activates KOR, thereby avoiding the side effects associated with MOR activation.
Biochemical and Physiological Effects:
In addition to its analgesic properties, CR845 has been shown to have other biochemical and physiological effects. Preclinical studies have shown that CR845 has anti-inflammatory and anti-pruritic effects, which may be beneficial in the treatment of various inflammatory and pruritic conditions. CR845 has also been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

CR845 has several advantages for lab experiments. It is highly selective for KOR and does not produce the side effects associated with MOR activation, making it a useful tool for studying the role of KOR in pain and other physiological processes. However, CR845 has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on CR845. One area of research is the development of novel formulations of CR845 that can improve its pharmacokinetic properties and increase its effectiveness. Another area of research is the investigation of the role of KOR in various physiological processes, such as inflammation and mood regulation. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CR845 in various pain and non-pain conditions.

Synthesis Methods

CR845 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 4-isopropoxyphenol to form the intermediate compound, 4-isopropoxyphenylcyclopentylmethanol. The intermediate compound is then reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form CR845.

Scientific Research Applications

CR845 has been extensively studied for its analgesic properties in preclinical and clinical trials. In preclinical studies, CR845 has been shown to be effective in reducing pain in various animal models of acute and chronic pain. In clinical trials, CR845 has been shown to be effective in reducing pain in patients with acute pain following surgery and in patients with chronic pain conditions such as osteoarthritis and chronic low back pain.

properties

Product Name

N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-[2-(4-propan-2-yloxyphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C16H25NO2/c1-13(2)19-16-9-7-15(8-10-16)18-12-11-17-14-5-3-4-6-14/h7-10,13-14,17H,3-6,11-12H2,1-2H3

InChI Key

VCDXKLBQHHSRGQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)OCCNC2CCCC2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCNC2CCCC2

Origin of Product

United States

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